molecular formula C27H25N5OS B11473358 2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

Cat. No.: B11473358
M. Wt: 467.6 g/mol
InChI Key: YRBPIQJMLSHZBS-UHFFFAOYSA-N
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Description

2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a complex organic compound that features a benzimidazole moiety, a triazole ring, and a phenylethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone apart is its unique combination of benzimidazole, triazole, and phenylethanone groups. This structural complexity allows for a broader range of interactions with biological targets, potentially leading to more diverse and potent biological activities .

Properties

Molecular Formula

C27H25N5OS

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C27H25N5OS/c33-24(20-11-3-1-4-12-20)19-34-27-31-30-26(32(27)21-13-5-2-6-14-21)18-10-9-17-25-28-22-15-7-8-16-23(22)29-25/h1-8,11-16H,9-10,17-19H2,(H,28,29)

InChI Key

YRBPIQJMLSHZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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